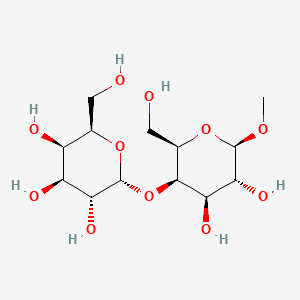
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is a disaccharide derivative composed of two galactose units linked through a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside typically involves glycosylation reactions. One common method is the reaction of methyl alpha-D-galactopyranoside with a galactose donor under acidic conditions to form the desired disaccharide . The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bond can yield monosaccharides.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or sodium periodate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while reduction can produce galactose .
Scientific Research Applications
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzyme assays, particularly for glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.
Mechanism of Action
The mechanism of action of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycosidases, which hydrolyze the glycosidic bond to release monosaccharides. This process is crucial in various biological pathways, including carbohydrate metabolism and cell signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-galactopyranoside
- Methyl beta-D-galactopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-glucopyranoside
Uniqueness
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is unique due to its specific glycosidic linkage and the presence of two galactose units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
80446-84-0 |
|---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
FHNIYFZSHCGBPP-FUZIMHMRSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


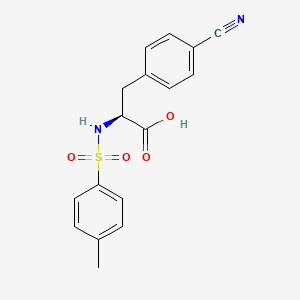
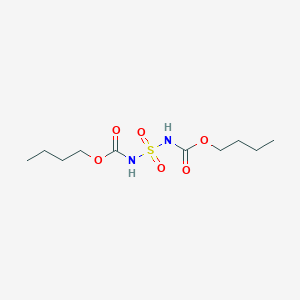
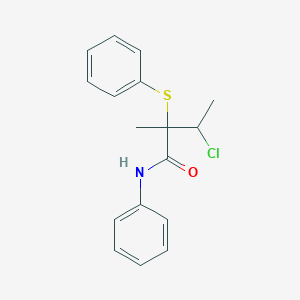
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)

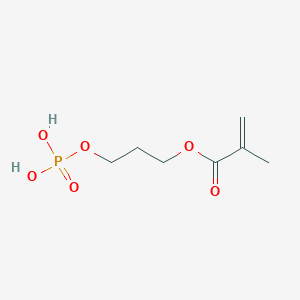
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
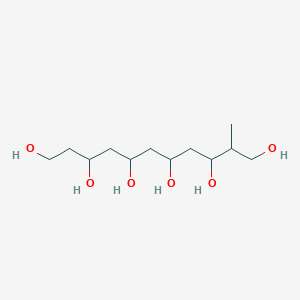
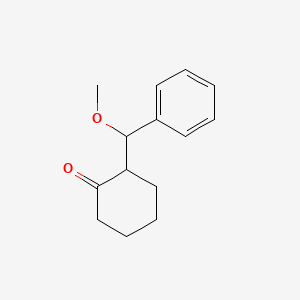


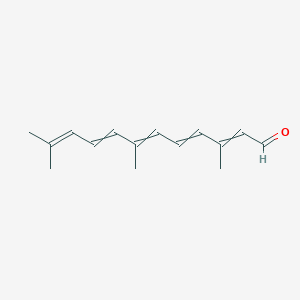
![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)
